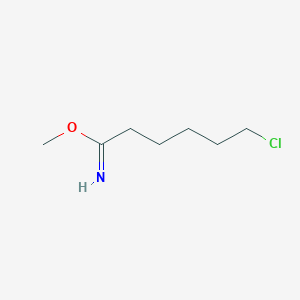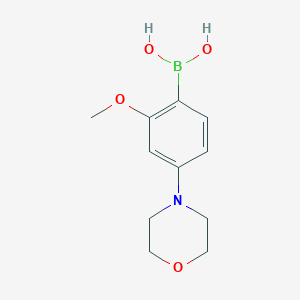
3-Chloro-6-methoxy-1,2,4-triazin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-6-methoxy-1,2,4-triazin-5-amine is a triazine derivative, a class of heterocyclic compounds containing a six-membered ring with three nitrogen atoms Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-methoxy-1,2,4-triazin-5-amine typically involves the nucleophilic substitution of a triazine precursor. One common method starts with 2,4-dichloro-6-methoxy-1,3,5-triazine, which undergoes substitution reactions with appropriate amines under controlled conditions. The reaction is usually carried out in a solvent such as 1,4-dioxane or 1,2-dichloroethane, with the temperature maintained at reflux conditions to ensure complete substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The choice of solvents and reagents is optimized for cost-effectiveness and environmental considerations .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-6-methoxy-1,2,4-triazin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alkoxides are commonly used nucleophiles for substitution reactions.
Solvents: 1,4-dioxane and 1,2-dichloroethane are frequently used solvents for these reactions.
Catalysts: Palladium and nickel catalysts are sometimes employed to facilitate specific reactions.
Major Products
The major products of these reactions depend on the nucleophile used. For example, substitution with an amine yields a corresponding amine derivative of the triazine .
Wissenschaftliche Forschungsanwendungen
3-Chloro-6-methoxy-1,2,4-triazin-5-amine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-chloro-6-methoxy-1,2,4-triazin-5-amine varies depending on its application:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloro-6-methoxy-1,3,5-triazine: A precursor in the synthesis of 3-chloro-6-methoxy-1,2,4-triazin-5-amine.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Another triazine derivative with similar chemical properties.
Uniqueness
Its ability to undergo selective substitution reactions makes it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
824-57-7 |
|---|---|
Molekularformel |
C4H5ClN4O |
Molekulargewicht |
160.56 g/mol |
IUPAC-Name |
3-chloro-6-methoxy-1,2,4-triazin-5-amine |
InChI |
InChI=1S/C4H5ClN4O/c1-10-3-2(6)7-4(5)9-8-3/h1H3,(H2,6,7,9) |
InChI-Schlüssel |
INCTYEBTPQAGBT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(N=C(N=N1)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4'-(Aminomethyl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13116073.png)


![2-Chloro-4-phenyl-6-(6-phenyldibenzo[b,d]furan-4-yl)-1,3,5-triazine](/img/structure/B13116084.png)


![6-Chloro-[2,4'-bipyridin]-3-amine](/img/structure/B13116095.png)







